molecular formula C18H20BrNO B8448464 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol

Cat. No.: B8448464
M. Wt: 346.3 g/mol
InChI Key: CYGSPEZWUWAFQL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.

    Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromophenyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-Benzyl-4-(3-bromophenyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, leading to different chemical and biological properties.

    1-Benzyl-4-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl-piperazine: This compound contains an isoxazole ring, which may confer different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

1-benzyl-4-(3-bromophenyl)piperidin-4-ol

InChI

InChI=1S/C18H20BrNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2

InChI Key

CYGSPEZWUWAFQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)Br)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23.6 g (100 mmol) of 1,3-dibromobenzene in 250 ml of absolute ether was cooled to -75° C. A solution of 62.5 ml (100 mmol) of n-butyllithium (1.6 M in hexane) was added dropwise within 45 minutes. The resulting suspension was stirred at -75° C. for 2.5 hours. Subsequently, a solution of 19.0 g (100 mmol) of 1-benzyl-4-piperidone in 100 ml of absolute ether was added dropwise within 30 minutes at -70° C. to -75° C. and thereafter the mixture was stirred for 2 hours. Subsequently, the mixture was partitioned between ether and saturated ammonium chloride solution, the organic phase was dried over magnesium sulphate and finally the solvent was removed under reduced pressure. The crude product was purified by chromatography on silica gel with a 1:1 mixture of methylene chloride and hexane as the eluent. There were obtained 28.3 g (82% of theory) of 1-benzyl-4-(3-bromophenyl)-piperidin-4-ol as a yellow oil; MS: 345, 347 (M)+.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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